molecular formula C19H18N2O3 B12169247 N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B12169247
M. Wt: 322.4 g/mol
InChI Key: JINRSGBHMAXDHJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a 2,5-dimethoxyphenyl ring and a 1H-pyrrol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine.

    Introduction of the Pyrrole Group: The pyrrole group can be introduced through a palladium-catalyzed cross-coupling reaction between the benzamide core and a pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide: Unique due to the presence of both 2,5-dimethoxyphenyl and pyrrole groups.

    N-(2,5-dimethoxyphenyl)benzamide: Lacks the pyrrole group, which may result in different chemical and biological properties.

    4-(1H-pyrrol-1-yl)benzamide: Lacks the 2,5-dimethoxyphenyl group, which may affect its reactivity and applications.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C19H18N2O3C_{19}H_{18}N_{2}O_{3} and a molecular weight of 322.4 g/mol. Its structural features include a benzamide core substituted with a 2,5-dimethoxyphenyl group and a pyrrole moiety, which contribute to its unique chemical properties and biological interactions .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant growth inhibition in colon carcinoma cells (HCT-15), with IC50 values indicating effective concentration ranges .
  • Anticonvulsant Properties : The compound has also been evaluated for its anticonvulsant potential. In animal models, it demonstrated protective effects against induced seizures, suggesting a mechanism that may involve modulation of neurotransmitter systems .
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammatory markers in vitro. It was found to decrease the production of pro-inflammatory cytokines such as IL-6 in macrophage cell lines .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Receptors : Studies suggest that the compound may interact with various biological receptors involved in cell signaling pathways. This interaction can lead to altered cellular responses related to growth and inflammation .
  • Enzyme Inhibition : The compound has been implicated in the inhibition of certain enzymes critical for tumor growth and inflammation. For example, it may inhibit pathways involving nicotinamide adenine dinucleotide kinase (NADK), which is crucial for cellular energy metabolism .

Table 1: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectsReference
AnticancerHCT-15 Cell LineSignificant growth inhibition
AnticonvulsantAnimal ModelsProtection against seizures
Anti-inflammatoryJ774 Macrophage CellsDecreased IL-6 production

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H18N2O3/c1-23-16-9-10-18(24-2)17(13-16)20-19(22)14-5-7-15(8-6-14)21-11-3-4-12-21/h3-13H,1-2H3,(H,20,22)

InChI Key

JINRSGBHMAXDHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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